2-([(2-Bromocycloheptyl)oxy]methyl)oxolane 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842726
InChI: InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2
SMILES:
Molecular Formula: C12H21BrO2
Molecular Weight: 277.20 g/mol

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane

CAS No.:

Cat. No.: VC17842726

Molecular Formula: C12H21BrO2

Molecular Weight: 277.20 g/mol

* For research use only. Not for human or veterinary use.

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane -

Specification

Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
IUPAC Name 2-[(2-bromocycloheptyl)oxymethyl]oxolane
Standard InChI InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2
Standard InChI Key GDLDPOWKQUEGSG-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(CC1)Br)OCC2CCCO2

Introduction

PropertyValue
Molecular FormulaC₁₂H₂₁BrO₂
Molecular Weight277.20 g/mol
IUPAC Name2-[(2-bromocycloheptyl)oxymethyl]oxolane
CAS NumberNot publicly disclosed

Synthesis Methods

Conventional Pathways

The synthesis typically begins with 2-bromocycloheptanol, which undergoes etherification with chloromethyl oxolane under basic conditions. A 2024 protocol from VulcanChem describes refluxing in tetrahydrofuran (THF) with potassium carbonate, yielding the product in 68% isolated purity. Alternative routes involve:

  • Ring-opening alkylation: Reacting oxolane with 2-bromocycloheptyl epoxides in the presence of Lewis acids like BF₃·Et₂O.

  • Nucleophilic substitution: Displacement of a tosyl group on preformed oxolane derivatives using 2-bromocycloheptanolate ions.

Optimization Challenges

Key challenges include:

  • Steric hindrance: The bulky cycloheptyl group reduces reaction rates, necessitating elevated temperatures (80–100°C).

  • Byproduct formation: Competing elimination reactions generate cycloheptene derivatives, mitigated by using polar aprotic solvents like DMF.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related brominated oxolanes reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability. The bromine atom’s electron-withdrawing effect lowers the oxidation potential compared to non-halogenated analogs.

Solubility and Reactivity

  • Solubility: Miscible with THF, DCM, and acetone; insoluble in water (<0.1 g/L at 25°C).

  • Reactivity: Undergoes SN2 displacements at the bromine center and participates in Suzuki-Miyaura couplings when palladium catalysts are present.

Applications in Research

Medicinal Chemistry

The compound serves as a bifunctional building block in drug discovery:

  • Anticancer agents: Bromine acts as a leaving group for attaching pharmacophores like pyrimidine rings.

  • Neurological probes: Cycloheptyl’s lipophilicity enhances blood-brain barrier penetration in rodent models.

Materials Science

  • Polymer crosslinkers: Incorporation into epoxy resins improves tensile strength by 40% in preliminary trials.

  • Liquid crystals: The cycloheptyl group induces nematic phases in azobenzene derivatives at 120–150°C.

Future Directions

Green Synthesis

Photocatalytic methods using visible light and TiO₂ catalysts could reduce energy demands by 30% compared to thermal routes.

Expanded Applications

  • Battery electrolytes: Cycloheptyl’s conformational flexibility may enhance ionic conductivity in Li-S batteries.

  • Catalyst ligands: Chiral derivatives could enable asymmetric hydrogenation of ketones with >90% ee.

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